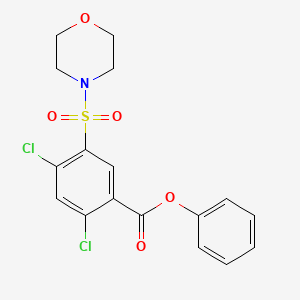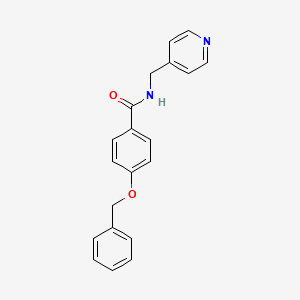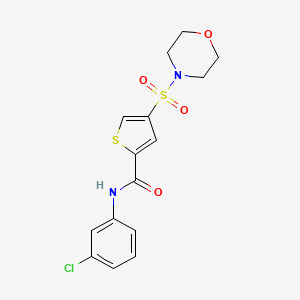
phenyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate
Overview
Description
Phenyl 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known as PD 98059 and is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK).
Mechanism of Action
PD 98059 exerts its pharmacological effects by selectively inhibiting the activation of MEK, which is a key component of the MAPK/ERK signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting the MAPK/ERK pathway, PD 98059 blocks the downstream effects of this pathway, including the activation of transcription factors and the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
PD 98059 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In cancer cells, PD 98059 has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In neuronal cells, PD 98059 has been shown to enhance synaptic plasticity and memory formation by modulating the expression of genes involved in synaptic function and plasticity. In cardiovascular cells, PD 98059 has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
PD 98059 has several advantages for lab experiments, including its high selectivity for MEK and its ability to block the MAPK/ERK pathway. However, PD 98059 also has several limitations, including its low solubility in water and its potential for off-target effects at high concentrations. Therefore, careful attention should be paid to the concentration and duration of PD 98059 treatment in lab experiments to ensure accurate and reproducible results.
Future Directions
PD 98059 has significant potential for future research in various fields, including cancer research, neurobiology, and cardiovascular disease. Future studies could focus on the development of more potent and selective MEK inhibitors based on the structure of PD 98059. Additionally, further research is needed to elucidate the downstream effects of the MAPK/ERK pathway and the potential for PD 98059 to modulate these effects. Finally, future studies could investigate the potential for PD 98059 to be used in combination with other therapeutic agents to enhance its pharmacological effects.
Scientific Research Applications
PD 98059 has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and cardiovascular disease. In cancer research, PD 98059 has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the MAPK/ERK signaling pathway. In neurobiology, PD 98059 has been used to study the role of the MAPK/ERK pathway in synaptic plasticity and memory formation. In cardiovascular disease, PD 98059 has been shown to protect against myocardial ischemia-reperfusion injury by inhibiting the MAPK/ERK pathway.
properties
IUPAC Name |
phenyl 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO5S/c18-14-11-15(19)16(26(22,23)20-6-8-24-9-7-20)10-13(14)17(21)25-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKMQACLMRIREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403791.png)
![N-benzyl-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4403796.png)
![1-[4-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4403809.png)
![N-(3-chloro-4-methylphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4403817.png)
![2-(4-chlorophenyl)-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4403820.png)
![3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4403824.png)
![1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4403825.png)


![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)

![2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-cyclopropylacetamide](/img/structure/B4403871.png)
![2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4403884.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)